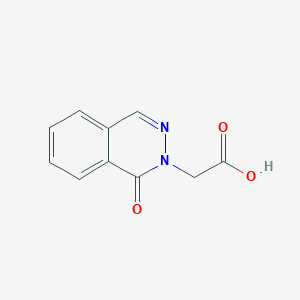

(1-oxophthalazin-2(1H)-yl)acetic acid

Descripción

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound is officially designated as (1-Oxo-2(1H)-phthalazinyl)acetic acid according to systematic naming protocols. Alternative nomenclature variations include 2-(1-oxophthalazin-2(1H)-yl)acetic acid and 1-Oxo-2(1H)-phthalazineacetic acid, reflecting different approaches to describing the spatial relationship between the phthalazinone core and the acetic acid substituent. The Chemical Abstracts Service registry number for this compound is 90689-39-7, providing a unique identifier for database searches and chemical documentation purposes.

The molecular formula C₁₀H₈N₂O₃ indicates the presence of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms within the molecular structure. This composition reflects the integration of the bicyclic phthalazine framework with the carboxylic acid functional group. The average molecular mass is calculated as 204.185 atomic mass units, while the monoisotopic mass is determined to be 204.053492 atomic mass units. These precise mass measurements are essential for analytical identification techniques such as mass spectrometry and provide fundamental data for computational modeling studies.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(O)CN(N=CC1=C2C=CC=C1)C2=O, which provides a linear description of the molecular connectivity. The International Chemical Identifier representation is InChI=1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4H,5H2,(H,12,15)(H,13,14), offering a standardized format for chemical database integration. The corresponding International Chemical Identifier Key ZEDQLIHBPGNGEC-UHFFFAOYSA-N serves as a shortened hash representation for efficient database searching and chemical informatics applications.

Crystallographic Structure and Tautomeric Forms

The crystallographic analysis of this compound reveals significant structural insights into the spatial arrangement of atoms within the molecular framework. Research investigations have demonstrated that phthalazinone compounds, including this specific derivative, exhibit tautomeric equilibrium between lactam and lactim forms. The tautomeric behavior is particularly influenced by environmental factors such as solvent polarity and temperature conditions. In polar solvation environments, the lactam form (phthalazin-1(2H)-one tautomer) is thermodynamically favored due to enhanced stabilization through intermolecular interactions.

Computational studies have indicated that the unsolvated phthalazin-1-ol tautomer demonstrates approximately higher thermodynamic stability compared to the phthalazin-1-one form due to intramolecular hydrogen bonding interactions. The lactam to lactim ratio varies significantly with environmental conditions, ranging from approximately 2:3 in dilute solutions to 2:1 in gas phase conditions. This tautomeric flexibility has important implications for the chemical reactivity and biological activity profiles of the compound.

Crystallographic data for related phthalazinone derivatives suggest that these compounds typically adopt orthorhombic crystal systems, characterized by three mutually perpendicular axes with unequal lengths. The orthorhombic system results from stretching a cubic lattice along two orthogonal directions by different factors, producing rectangular prism structures where the lattice parameters a, b, and c are distinct. X-ray crystallographic studies of similar phthalazinone compounds have confirmed planar bicyclic ring systems with carboxymethyl groups exhibiting rotational freedom relative to the aromatic core.

Comparative Analysis with Related Phthalazine Derivatives

The structural characteristics of this compound can be understood more comprehensively through comparison with related phthalazine derivatives. The compound (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid represents a positional isomer with the carboxylic acid group attached to the 1-position rather than the 2-position of the phthalazinone ring. This positional difference results in distinct chemical properties and reactivity patterns, despite sharing the same molecular formula C₁₀H₈N₂O₃.

Substituted derivatives such as (4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid demonstrate how methyl substitution affects molecular properties. The methylated analog has a molecular formula of C₁₁H₁₀N₂O₃ and an increased molecular weight of 218.21 atomic mass units. The presence of the methyl group influences both steric and electronic properties, potentially affecting tautomeric equilibria and crystallographic packing arrangements.

More complex derivatives include (4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid, which incorporates a benzyl substituent and exhibits a molecular formula of C₁₇H₁₄N₂O₃ with a molecular weight of 294.10 atomic mass units. This compound has been studied extensively for synthetic methodology development and biological activity screening. The benzyl substitution significantly alters the molecular size and lipophilicity characteristics compared to the parent compound.

Halogenated derivatives such as (7-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid introduce additional complexity through electronic effects of halogen substitution. The fluorinated analog has a molecular formula of C₁₀H₇FN₂O₃ and molecular weight of 222.18 atomic mass units. Fluorine substitution typically enhances metabolic stability and can modulate biological activity through altered electronic distribution within the aromatic system.

The ethoxy-substituted derivative (4-Ethoxy-1-oxo-1H-phthalazin-2-yl)-acetic acid provides another example of functional group modification effects. This compound features an ethoxy group that contributes to altered solubility properties and potential hydrogen bonding interactions. Crystallographic studies of this derivative have revealed planar bicyclic ring systems with carboxymethyl groups positioned out of the aromatic plane.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₈N₂O₃ | 204.18 | 90689-39-7 | Parent compound, 2-position substitution |

| (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | C₁₀H₈N₂O₃ | 204.18 | 25947-11-9 | Positional isomer, 1-position substitution |

| (4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid | C₁₁H₁₀N₂O₃ | 218.21 | 68775-82-6 | Methyl substitution at 4-position |

| (4-Benzyl-1-oxophthalazin-2(1H)-yl)acetic acid | C₁₇H₁₄N₂O₃ | 294.10 | 114897-85-7 | Benzyl substitution at 4-position |

| (7-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid | C₁₀H₇FN₂O₃ | 222.18 | 2059999-46-9 | Fluorine substitution at 7-position |

Synthetic methodology studies have revealed that phthalazinone derivatives can be prepared through various cyclization reactions involving substituted benzoic acid precursors. The reaction pathways typically involve hydrazine intermediates and subsequent cyclization under thermal conditions. These synthetic approaches provide access to diverse structural analogs for systematic structure-activity relationship investigations.

The comparative analysis demonstrates that structural modifications within the phthalazinone framework significantly influence physical, chemical, and potentially biological properties. The position of substituents, the nature of functional groups, and the overall molecular architecture all contribute to the unique characteristics of each derivative within this important class of heterocyclic compounds.

Propiedades

IUPAC Name |

2-(1-oxophthalazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)6-12-10(15)8-4-2-1-3-7(8)5-11-12/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRUGARSVAZFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359642 | |

| Record name | (1-oxophthalazin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782174 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90689-39-7 | |

| Record name | 1-Oxo-2(1H)-phthalazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90689-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-oxophthalazin-2(1H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-OXO-2(1H)-PHTHALAZINYL)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(1-Oxophthalazin-2(1H)-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes various research findings regarding its biological activity, including cytotoxic effects, mechanisms of action, and structural modifications that enhance its efficacy.

Chemical Structure and Synthesis

The compound this compound is derived from phthalazine, a heterocyclic compound known for its diverse pharmacological activities. The synthesis typically involves the reaction of phthalazine derivatives with acetic acid under specific conditions to yield the desired product .

Cytotoxicity

A significant area of research focuses on the cytotoxic effects of this compound and its derivatives against various cancer cell lines. Recent studies have shown that certain derivatives exhibit potent cytotoxic activity:

- IC50 Values :

The mechanism by which these compounds exert their cytotoxic effects is primarily through the induction of apoptosis. For instance, compound 12d was found to induce apoptosis in MDA-MB-231 cells by a factor of 64.4-fold compared to control . This suggests that these compounds may act as selective inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against several pathogens. A study reported minimum inhibitory concentration (MIC) values for various phthalazine derivatives against bacteria and fungi, indicating their potential as antimicrobial agents .

Study on Antitumor Activity

A comprehensive study synthesized a series of chiral α-amino acid derivatives conjugated with the 1-oxophthalazine moiety to evaluate their antitumor activity. The results indicated that these derivatives exhibited significant cytotoxicity against various cancer cell lines, reinforcing the idea that structural modifications can enhance biological activity .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of phthalazine derivatives, including this compound. The study compared the MIC values with standard antibiotics, demonstrating that certain derivatives possess comparable or superior antimicrobial properties .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 12d | MDA-MB-231 | 0.57 | EGFR Inhibition |

| Compound 11d | MDA-MB-231 | 0.92 | Apoptosis Induction |

| Compound 12c | MCF-7 | 1.4 | Apoptosis Induction |

| Phthalazine Derivative | Various Pathogens | Varies | Antimicrobial Action |

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of (1-oxophthalazin-2(1H)-yl)acetic acid typically involves the alkylation of phthalazine derivatives, followed by hydrazinolyzation and subsequent reactions with various amines and amino acids to produce a range of derivatives. For instance, the compound can be synthesized via a multi-step process involving the reaction of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate, leading to various hydrazide derivatives that exhibit significant biological activities .

Anticancer Properties

Recent studies highlight the anticancer potential of this compound and its derivatives. For example, compounds derived from this scaffold have shown potent cytotoxic activities against breast cancer cell lines, such as MDA-MB-231 and MCF-7. The most promising derivative demonstrated an IC50 value of 0.57 µM against MDA-MB-231 cells, indicating strong anti-breast cancer activity . The mechanism appears to involve the inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival.

Table 1: Cytotoxicity of Selected Phthalazine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 12d | MDA-MB-231 | 0.57 | EGFR Inhibition |

| 11d | MCF-7 | 2.1 | Apoptosis Induction |

| Erlotinib | MDA-MB-231 | 1.02 | EGFR Inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Research indicates that certain derivatives exhibit significant antibacterial effects, particularly when combined with benzothiazole moieties. The structure-activity relationship suggests that modifications on the phthalazine ring can enhance antibacterial potency .

Table 2: Antimicrobial Activity of Phthalazine Derivatives

| Compound ID | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2j | Bacterial | < 10 µg/mL |

| 2c | Bacterial | < 15 µg/mL |

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing a series of phthalazine derivatives aimed at targeting EGFR in breast cancer treatment. The compounds were tested for cytotoxicity using the MTT assay, revealing that specific modifications significantly enhanced their anticancer efficacy . Notably, compound 12d not only inhibited cell growth effectively but also induced apoptosis in cancer cells.

Case Study 2: Antimicrobial Applications

Another investigation explored the synthesis of heteroarylated benzothiazole derivatives linked to phthalazine structures. These compounds were assessed for their antimicrobial properties against a range of bacteria. The results indicated that specific structural configurations led to enhanced activity, making them potential candidates for further development as antimicrobial agents .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Phthalazine Core

Modifications to the phthalazine ring or the acetic acid side chain significantly alter physicochemical and biological properties.

Table 1: Structural Analogs and Key Differences

Physicochemical Properties

- Solubility : Ester derivatives (e.g., ethyl or methyl esters) exhibit higher lipophilicity compared to the carboxylic acid, making them suitable for prodrug development .

- Melting Points : Substituted derivatives generally have higher melting points due to increased molecular symmetry and hydrogen bonding. For example, the ethyl-substituted analog melts at 232–234°C , while the parent acid decomposes above 235°C .

Antitumor Agents

- Mechanism: Phthalazine derivatives intercalate DNA or inhibit topoisomerase II. Conjugation with amino acids (e.g., compound 8b in ) enhances tumor selectivity .

- In Vivo Studies : Derivatives with 4-phenyl or 4-ethyl substituents show reduced toxicity in murine models compared to unsubstituted analogs .

Métodos De Preparación

Synthesis via Ethyl Chloroacetate Alkylation of Phthalazin-1(2H)-one

One common approach involves alkylation of commercially available phthalazin-1(2H)-one with ethyl chloroacetate under basic conditions:

- Procedure: Phthalazin-1(2H)-one is reacted with ethyl chloroacetate in dry acetone in the presence of anhydrous potassium carbonate (K2CO3) at reflux temperature.

- Outcome: This reaction yields ethyl (1-oxophthalazin-2(1H)-yl)acetate, an ester intermediate which can be hydrolyzed to the corresponding acid.

- Reference Data: Elemental analysis confirms the product with found values close to calculated values (C, H, N). The reaction proceeds with good yield and purity.

This method is advantageous due to the availability of starting materials and straightforward reaction conditions.

Hydrolysis of Ester to Obtain (1-oxophthalazin-2(1H)-yl)acetic Acid

Following ester formation, hydrolysis under acidic or basic conditions converts the ester to the target acid:

- Typical Conditions: Refluxing the ethyl ester in aqueous acid or base.

- Result: Formation of this compound with good yields.

- Notes: The acid product can be purified by crystallization from ethanol or water.

This step is critical for obtaining the free acid from the ester intermediate.

Alternative Preparation via Reaction of o-Aroyl Benzoic Acid with Ethyl Glycinate

Another reported method involves the reaction of o-aroyl benzoic acid with ethyl glycinate and sodium acetate in ethanol:

- Reaction: o-Aroyl benzoic acid (0.02 mole) in absolute ethanol is treated with a mixture of ethyl glycinate and sodium acetate (0.02 mole) under reflux for 2 hours.

- Isolation: After cooling, the product precipitates upon addition to ice-cold water and is crystallized from ethanol.

- Characterization: Melting point around 145 °C; elemental analysis consistent with the expected structure.

This method provides a route to ethyl (1-oxophthalazin-2(1H)-yl)acetate derivatives, which can be further transformed into the acid.

Hydrazine Hydrate Treatment for Hydrazide Derivatives (Precursor to Acid)

Hydrazine hydrate treatment of esters in ethanol under reflux yields hydrazide derivatives, which are useful intermediates:

- Procedure: Reflux of ester with hydrazine hydrate in absolute ethanol for 2 hours.

- Product: Corresponding hydrazides that can be further modified or hydrolyzed to acids.

- Yield and Purity: High yields with well-defined melting points and elemental analysis confirming composition.

Though this focuses on hydrazides, it is relevant as a preparative step in some synthetic schemes involving this compound derivatives.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Elemental Analysis: Across methods, elemental analyses closely match calculated values, confirming the identity and purity of products.

- Melting Points: Reported melting points for intermediates and final acids range from 145 °C to 198 °C depending on the derivative and purification method.

- Spectroscopic Characterization: ^1H NMR data show characteristic signals for methylene protons adjacent to nitrogen and carbonyl groups, confirming structure integrity.

- Reaction Yields: Typically range from 60% to 85% depending on reaction conditions and purification protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.